1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the phenoxyethyl and pyrrolidinyl groups further enhances its pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-phenoxyethylamine with a suitable pyrazolo[3,4-d]pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Medicine: Explored for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A core structure shared by many biologically active compounds.
Phenoxyethylamine Derivatives: Compounds with similar phenoxyethyl groups that exhibit diverse pharmacological activities.
Pyrrolidine Derivatives: Known for their wide range of biological effects, including anti-inflammatory and anticancer properties.
Uniqueness: 1-(2-Phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine stands out due to its unique combination of functional groups, which confer specific biological activities not commonly found in other similar compounds. Its ability to interact with multiple molecular targets makes it a versatile candidate for drug development .
Properties
IUPAC Name |
1-(2-phenoxyethyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-2-6-14(7-3-1)23-11-10-22-17-15(12-20-22)16(18-13-19-17)21-8-4-5-9-21/h1-3,6-7,12-13H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJQTPXUMHGZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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